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Compound of Interest

Compound Name: H-Pro-Pro-Asp-NH2

Cat. No.: B12396193

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
tripeptide H-Pro-Pro-Asp-NH2. The information presented herein is intended to support
research and development activities by providing detailed predicted data from Nuclear
Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This guide includes structured data tables, detailed experimental protocols for data acquisition,
and a workflow diagram for the spectroscopic analysis of this peptide.

Spectroscopic Data

The following sections present the predicted and theoretical spectroscopic data for H-Pro-Pro-
Asp-NH2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted *H and 13C NMR chemical shifts for H-Pro-Pro-Asp-NH2 are detailed in Tables 1
and 2, respectively. These values are estimates based on the peptide's structure and typical
chemical shifts observed for proline and aspartic acid residues in similar chemical
environments.

Table 1: Predicted *H NMR Chemical Shifts for H-Pro-Pro-Asp-NH2
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Atom Name Predicted Chemical Shift (ppm)
Proline-1

Ha 43-45
HpB 20-2.3
Hy 19-21
Hd 35-3.7
Proline-2

Ha 42-44
HB 1.9-22
Hy 1.8-2.0
HS 3.4-3.6

Aspartic Acid-3

Ha 45-4.7

HPB 2.7-29

Amide Protons

Asp-NH 8.0-8.4

Terminal-NH2 7.2-7.8

Table 2: Predicted 13C NMR Chemical Shifts for H-Pro-Pro-Asp-NH2
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Atom Name Predicted Chemical Shift (ppm)
Proline-1

Ca 60 - 62
Cp 29-31
Cy 24 - 26
Cd 47 - 49
C=0 172 -174
Proline-2

Ca 61 - 63
CB 30-32
Cy 25 - 27
Cod 48 - 50
C=0 173 - 175

Aspartic Acid-3

Ca 51 - 53
CB 38-40

Cy (COOH) 174 - 176
C=0 (Amide) 175 - 177

Infrared (IR) Spectroscopy

The expected characteristic infrared absorption bands for H-Pro-Pro-Asp-NH2 are
summarized in Table 3. These frequencies correspond to the vibrational modes of the
functional groups present in the peptide.

Table 3: Expected Infrared (IR) Absorption Bands for H-Pro-Pro-Asp-NH2
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Wavenumber . . . .
( 1 Vibrational Mode Functional Group Intensity
cm-
N-H Stretch
3300 - 3500 (asymmetric & Terminal Amide (-NHz2)  Medium
symmetric)
3200 - 3400 N-H Stretch Peptide Amide (-NH-) Medium
Carboxylic Acid (-
3000 - 3300 O-H Stretch Broad, Strong
COOH)
2850 - 3000 C-H Stretch Aliphatic (Pro, Asp) Medium
Carboxylic Acid (-
1700 - 1730 C=0 Stretch Strong
COOH)
1630 - 1680 Amide | (C=0 Stretch)  Peptide Amide Strong
Amide 1l (N-H Bend, ) ]
1510 - 1580 Peptide Amide Strong
C-N Stretch)
1590 - 1650 N-H Bend Terminal Amide (-NHz2)  Medium
1400 - 1450 C-H Bend Aliphatic (Pro, Asp) Medium
1200 - 1300 C-N Stretch Amine Medium

Mass Spectrometry (MS)

The theoretical monoisotopic mass of H-Pro-Pro-Asp-NH2 is 326.1590 Da. In electrospray

ionization mass spectrometry (ESI-MS), the peptide is expected to be observed primarily as the

protonated molecular ion [M+H]*. Tandem mass spectrometry (MS/MS) of this ion will produce

characteristic b and y fragment ions. The calculated m/z values for the major expected

fragments are presented in Table 4.

Table 4: Theoretical m/z Values for [M+H]* and Major Fragment lons of H-Pro-Pro-Asp-NH2

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://www.benchchem.com/product/b12396193?utm_src=pdf-body
https://www.benchchem.com/product/b12396193?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

lon Type Sequence Fragment Calculated m/z
[M+H]* Pro-Pro-Asp-NH:2 327.1668

b-ions

b1 Pro 98.0604

b2 Pro-Pro 195.1132

y-ions

y1 Asp-NH2 132.0557

y2 Pro-Asp-NH: 229.1084

Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the
spectroscopic data for H-Pro-Pro-Asp-NH2.

NMR Spectroscopy

Sample Preparation:

e Dissolve 1-5 mg of H-Pro-Pro-Asp-NH2 in 0.5 mL of a suitable deuterated solvent (e.g., D20
or DMSO-ds).

e Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
e Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.

e For *H NMR, acquire data with a spectral width of 12-16 ppm, a relaxation delay of 1-2
seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise
ratio.

e For 8C NMR, acquire data with a spectral width of 200-220 ppm, a relaxation delay of 2-5
seconds, and a larger number of scans (e.g., 1024-4096) due to the lower natural
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abundance of 13C.

o Two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) can be performed to aid in the complete assignment of proton and carbon
signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

o For solid-state analysis, mix a small amount of the peptide (approx. 1 mg) with 100-200 mg
of dry potassium bromide (KBr).

» Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic
press.

» Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid
peptide directly on the ATR crystal.

Data Acquisition:
e Record the FT-IR spectrum over a range of 4000 to 400 cm~1.
» Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.

o Perform a background scan of the empty sample compartment or the clean ATR crystal and
subtract it from the sample spectrum.

Electrospray lonization Mass Spectrometry (ESI-MS)

Sample Preparation:

e Prepare a stock solution of the peptide in a suitable solvent (e.g., water or methanol) at a
concentration of 1 mg/mL.

 Dilute the stock solution with a solvent mixture compatible with ESI-MS, typically 50:50
acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 pg/mL.
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Data Acquisition:

Infuse the sample solution into the ESI source of a mass spectrometer at a flow rate of 5-10
pL/min.

e Acquire the full scan mass spectrum in positive ion mode over a mass range that includes
the expected m/z of the [M+H]* ion (e.g., m/z 100-1000).

e For tandem MS (MS/MS), select the [M+H]* ion (m/z 327.17) as the precursor ion and
subject it to collision-induced dissociation (CID) with an appropriate collision energy to
generate fragment ions.

Acquire the product ion spectrum to identify the characteristic b and y ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of H-Pro-Pro-Asp-NH2.
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Caption: Experimental workflow for the spectroscopic characterization of H-Pro-Pro-Asp-NH2.

« To cite this document: BenchChem. [Spectroscopic Profile of H-Pro-Pro-Asp-NH2: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12396193#spectroscopic-data-of-h-pro-pro-asp-nh2-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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